molecular formula C22H21FN4O3 B2705392 6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one CAS No. 941899-73-6

6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one

Cat. No.: B2705392
CAS No.: 941899-73-6
M. Wt: 408.433
InChI Key: KPHQXUTXZRUECR-UHFFFAOYSA-N
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Description

The compound “6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also includes a fluorophenyl group, which can contribute to the bioactivity of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the introduction of the fluorophenyl group . The exact methods would depend on the specific starting materials and the desired route of synthesis. For instance, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The compound contains a piperazine ring, a fluorophenyl group, and a pyridazinone group . The exact three-dimensional structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions . Further experimental data would be needed to determine these properties.

Scientific Research Applications

Receptor Affinity and Visualization

The compound has been explored for its potential in synthesizing environment-sensitive fluorescent ligands targeting the human 5-HT1A receptors. A series of derivatives incorporating an environment-sensitive fluorescent moiety demonstrated significant receptor affinity and fluorescence properties suitable for visualizing 5-HT1A receptors overexpressed in cells. This application highlights the potential for developing targeted imaging agents in neurobiological research (Lacivita et al., 2009).

Potential in Cocaine Abuse Therapy

Another area of research has focused on derivatives of the compound for their long-acting effects on the dopamine transporter, suggesting a potential application in cocaine abuse therapy. Optically pure hydroxylated derivatives have shown substantial enantioselectivity, with certain enantiomers displaying higher dopamine transporter affinity. This property is significant for developing therapeutic agents targeting cocaine addiction (Hsin et al., 2002).

Synthesis and Scale-Up for Dopamine Uptake Inhibitors

Research has also been conducted on the scale-up synthesis of dopamine uptake inhibitors like GBR-12909, which shares structural similarities with the compound . This work is crucial for developing robust processes for preparing such compounds in kilogram quantities, indicating the potential for large-scale production and therapeutic application (Ironside et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Some piperazine derivatives can cause skin and eye irritation, and can be harmful if swallowed or inhaled . Proper safety precautions should be taken when handling this compound.

Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-30-19-15-20(28)27(16-7-3-2-4-8-16)24-21(19)22(29)26-13-11-25(12-14-26)18-10-6-5-9-17(18)23/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHQXUTXZRUECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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